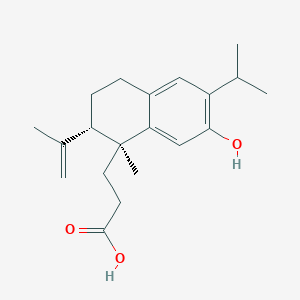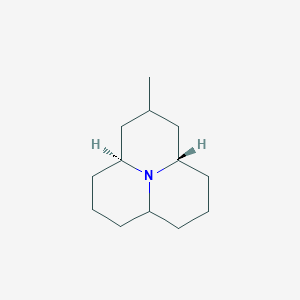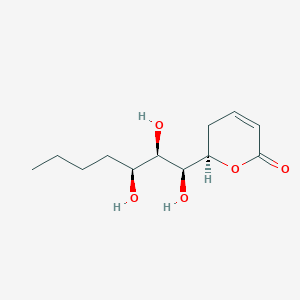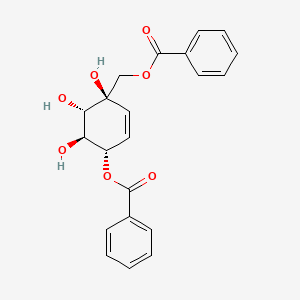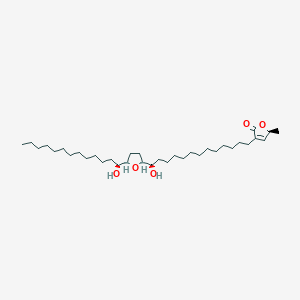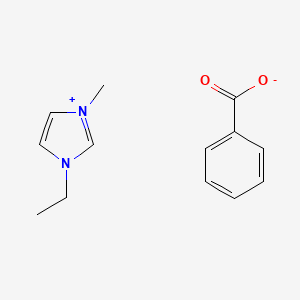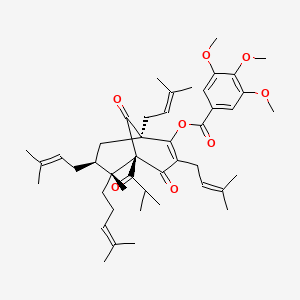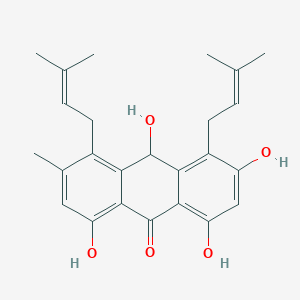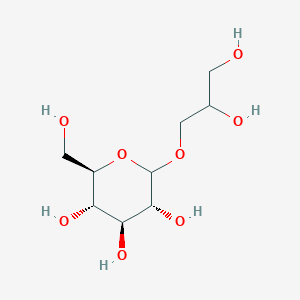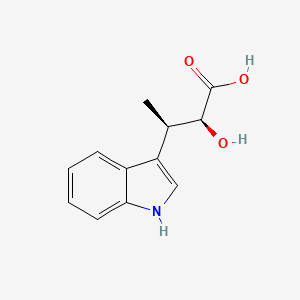
Indolmycenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolmycenic acid is an indol-3-yl carboxylic acid that is 3-(1H-indol-3-yl)butanoic acid substituted at positions 2 and 3 by hydroxy and methyl groups respectively. It has a role as a bacterial metabolite. It is an indol-3-yl carboxylic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of an indolmycenate.
Applications De Recherche Scientifique
Antibiotic Production and Enhancement
Indolmycenic acid plays a significant role in the production of indolmycin, an antibiotic with activity against various bacteria including Helicobacter pylori, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus. Hoffarth et al. (2021) demonstrated the use of this compound in E. coli to create chiral intermediates in indolmycin biosynthesis, leading to the generation of halogenated indolmycin antibiotics with modest antibiotic activity against methicillin-resistant Staphylococcus aureus (Hoffarth et al., 2021).
Oxazolinone Assembly in Antibiotics
This compound is also crucial in the construction of the unique oxazolinone core found in indolmycin. Du et al. (2015) discovered the complete pathway to indolmycin, highlighting the role of this compound in this process. This pathway involves the ATP-dependent enzyme Ind3 and a gatekeeper protein Ind6, directing the assembly of the oxazolinone ring, a key component of indolmycin (Du et al., 2015).
Phytohormones and Phytotoxins Analysis
This compound is also relevant in the analysis of phytohormones and phytotoxins in plants. Schmelz et al. (2003) developed a GC-MS-based metabolic profiling approach to examine levels of various compounds, including this compound, in plant tissues under different stress conditions. This method aids in understanding the complex changes in plants induced by various stress factors (Schmelz et al., 2003).
Enhancing Photodynamic Cancer Therapy
Folkes and Wardman (2003) researched the use of indole-3-acetic acid, related to this compound, in enhancing photodynamic cancer therapy. They found that the photosensitized oxidation of this compound forms reactive cytotoxins, beneficial in cancer therapy (Folkes & Wardman, 2003).
Stress Tolerance in Plants
Studies on indole-3-acetic acid, a compound related to this compound, have shown its role in enhancing stress tolerance in plants. For instance, Kaya and Doğanlar (2016) found that exogenous application of jasmonic acid, a derivative of this compound, induces stress tolerance in tobacco plants exposed to the herbicide imazapic (Kaya & Doğanlar, 2016).
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(2S,3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)/t7-,11+/m1/s1 |
Clé InChI |
NUFXPJOTSOMKFZ-HQJQHLMTSA-N |
SMILES isomérique |
C[C@H](C1=CNC2=CC=CC=C21)[C@@H](C(=O)O)O |
SMILES canonique |
CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


